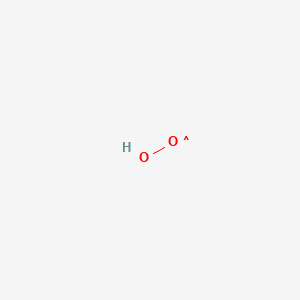

Hydroperoxy radical

Description

Properties

CAS No. |

3170-83-0 |

|---|---|

Molecular Formula |

HO2- |

Molecular Weight |

33.007 g/mol |

InChI |

InChI=1S/HO2/c1-2/h1H |

InChI Key |

MHAJPDPJQMAIIY-UHFFFAOYSA-M |

SMILES |

O[O] |

Canonical SMILES |

O[O-] |

Other CAS No. |

14691-59-9 |

Origin of Product |

United States |

Foundational & Exploratory

Formation of the Hydroperoxy Radical in the Troposphere: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydroperoxy radical (HO₂), along with its precursor, the hydroxyl radical (OH), collectively known as HOₓ, are central to the oxidative chemistry of the troposphere. These highly reactive species govern the lifetime of most trace gases, including pollutants and greenhouse gases, and are pivotal in the formation of secondary pollutants such as ozone and secondary organic aerosols. This technical guide provides a comprehensive overview of the formation mechanisms of the this compound in the troposphere, detailing the key chemical reactions, influencing factors, and experimental methodologies used for its detection.

Primary Photochemical Formation of Hydroperoxy Radicals

The dominant source of HO₂ radicals in the daytime troposphere is initiated by the photolysis of ozone (O₃), which leads to the formation of hydroxyl radicals (OH). These OH radicals then react with various atmospheric trace gases, primarily carbon monoxide (CO) and volatile organic compounds (VOCs), to produce HO₂.

Initiation: Formation of the Hydroxyl Radical (OH)

The primary pathway for the formation of OH radicals begins with the photolysis of ozone by ultraviolet radiation, producing an electronically excited oxygen atom, O(¹D).[1] This excited oxygen atom can then react with water vapor to produce two OH radicals.[1]

Reaction Pathway:

-

O₃ + hν (λ < 320 nm) → O(¹D) + O₂

-

O(¹D) + H₂O → 2OH

The quantum yield of O(¹D) from ozone photolysis is dependent on both wavelength and temperature, as detailed in the table below.

Propagation: Conversion of OH to HO₂

Once formed, the hydroxyl radical is highly reactive and is rapidly converted to the this compound through reactions with ubiquitous atmospheric species.

The oxidation of carbon monoxide by OH is a major source of HO₂ in the troposphere. The reaction proceeds via the formation of a hydrogen atom, which then rapidly reacts with molecular oxygen in a termolecular reaction to form HO₂.[2]

Reaction Pathway:

-

OH + CO → H + CO₂

-

H + O₂ + M → HO₂ + M (where M is a third body, typically N₂ or O₂)

The oxidation of VOCs, such as methane (B114726) (CH₄) and isoprene (B109036) (C₅H₈), by OH is another significant pathway for HO₂ formation. This process involves a series of reactions that produce organic peroxy radicals (RO₂), which can then be converted to HO₂.

Generalized Reaction Pathway for Alkanes (e.g., Methane):

-

OH + RH → R + H₂O (e.g., OH + CH₄ → CH₃ + H₂O)

-

R + O₂ → RO₂ (e.g., CH₃ + O₂ → CH₃O₂)

-

RO₂ + NO → RO + NO₂ (e.g., CH₃O₂ + NO → CH₃O + NO₂)

-

RO + O₂ → R'CHO (or R'C(O)R'') + HO₂ (e.g., CH₃O + O₂ → HCHO + HO₂)

dot

Caption: Primary daytime formation pathways of HO₂ in the troposphere.

Secondary Formation Pathways of Hydroperoxy Radicals

Besides the primary photochemical cycle, other significant sources contribute to the tropospheric HO₂ budget, particularly the photolysis of formaldehyde (B43269) and the ozonolysis of alkenes.

Photolysis of Formaldehyde (HCHO)

Formaldehyde is a key intermediate in the oxidation of methane and other VOCs. Its photolysis is a direct source of HO₂ radicals.

Reaction Pathway:

-

HCHO + hν (λ < 330 nm) → H + HCO

-

H + O₂ + M → HO₂ + M

-

HCO + O₂ → HO₂ + CO

dot

References

An In-depth Technical Guide on the Role of the Hydroperoxy Radical in Atmospheric Ozone Production

Authored for: Researchers, Scientists, and Atmospheric Chemistry Professionals

Abstract

The hydroperoxy radical (HO₂) is a pivotal intermediate in the complex photochemical reactions that govern the composition of the troposphere. Its significance is most pronounced in the catalytic cycles that lead to the production of ground-level ozone (O₃), a major air pollutant and greenhouse gas. This technical guide provides a detailed examination of the formation, reaction pathways, and sinks of HO₂ radicals, with a specific focus on their indispensable role in the photochemical production of ozone. The document outlines the core chemical mechanisms, presents quantitative kinetic data, describes key experimental methodologies for HO₂ detection, and illustrates the logical relationships of these processes through detailed diagrams.

Introduction to Tropospheric Ozone and the HOₓ Cycle

Tropospheric ozone is a secondary pollutant, meaning it is not directly emitted but formed through chemical reactions in the atmosphere.[1] Its formation is primarily driven by the photolysis of nitrogen dioxide (NO₂) in the presence of sunlight.[2][3] However, for ozone to accumulate, a mechanism must exist to convert nitric oxide (NO), also a product of NO₂ photolysis, back to NO₂ without consuming an ozone molecule. This is where the hydroxyl radical (OH) and the this compound (HO₂), collectively known as HOₓ radicals, play a critical catalytic role.[4][5]

The fundamental process begins with the oxidation of volatile organic compounds (VOCs) or carbon monoxide (CO) by the hydroxyl radical (OH).[6] This initiation step produces peroxy radicals—either organic peroxy radicals (RO₂) from VOCs or the this compound (HO₂) directly from CO.[1][5] These peroxy radicals are the key to propagating the ozone production cycle.

Core Chemical Mechanisms of HO₂-Mediated Ozone Production

The production of tropospheric ozone is not a single reaction but a complex, interconnected cycle involving HOₓ (OH + HO₂) and nitrogen oxides (NOₓ = NO + NO₂).[4] The this compound is central to the efficiency of this cycle.

Sources of the this compound (HO₂)

The primary sources of HO₂ in the troposphere are initiated by the hydroxyl radical (OH), which is itself mainly formed from the photolysis of ozone and subsequent reaction with water vapor.[5][6]

-

Oxidation of Carbon Monoxide (CO): The reaction of OH with CO is a major global source of HO₂.

-

OH + CO → H + CO₂

-

H + O₂ + M → HO₂ + M (where M is a third body, like N₂ or O₂)[1]

-

-

Oxidation of Methane (B114726) (CH₄) and other VOCs: The oxidation of methane and other hydrocarbons produces organic peroxy radicals (RO₂), which can then lead to the formation of HO₂.

-

CH₄ + OH → CH₃ + H₂O

-

CH₃ + O₂ + M → CH₃O₂ + M

-

CH₃O₂ + NO → CH₃O + NO₂

-

CH₃O + O₂ → HCHO + HO₂[1]

-

-

Formaldehyde (HCHO) Photolysis: The photolysis of formaldehyde, a product of VOC oxidation, provides another direct pathway to HO₂.

-

HCHO + hν → H + HCO

-

H + O₂ + M → HO₂ + M

-

HCO + O₂ → HO₂ + CO

-

The diagram below illustrates the primary atmospheric sources leading to the formation of the this compound.

Caption: Primary atmospheric sources of the this compound (HO₂).

The HO₂-NOₓ Catalytic Cycle for Ozone Production

Once formed, HO₂ participates in a catalytic cycle that efficiently converts NO to NO₂, the direct precursor to ozone. This cycle is the dominant pathway for photochemical ozone production in the troposphere.[4][7]

-

NO to NO₂ Conversion: The this compound rapidly oxidizes nitric oxide (NO) to nitrogen dioxide (NO₂). This is the rate-limiting step in the ozone production cycle in many environments.

-

HO₂ + NO → OH + NO₂ [8]

-

-

Photolysis of NO₂: Solar radiation (with wavelengths < 420 nm) photolyzes the newly formed NO₂.

-

NO₂ + hν → NO + O(³P) [2]

-

-

Ozone Formation: The resulting ground-state oxygen atom (O(³P)) quickly combines with molecular oxygen (O₂) to form ozone (O₃).

-

O(³P) + O₂ + M → O₃ + M [1]

-

Crucially, the OH radical consumed in the initial VOC/CO oxidation is regenerated in the first step of this cycle, and the NO molecule is regenerated in the second step. This allows the cycle to repeat many times, with each turn resulting in the net production of an ozone molecule. The overall net reaction, starting from CO oxidation, is:

CO + 2O₂ + hν → CO₂ + O₃

The diagram below visualizes this critical catalytic cycle.

Caption: The catalytic cycle showing HO₂ converting NO to NO₂, leading to O₃ formation.

Quantitative Data: Reaction Kinetics and Concentrations

The efficiency of ozone production is highly dependent on the concentrations of precursor species and the rate constants of the key reactions. The following tables summarize critical quantitative data.

Table 1: Key Second-Order Reaction Rate Constants (at 298 K and 1 atm)

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes |

| HO₂ + NO → OH + NO₂ | 8.6 x 10⁻¹² | The primary propagation step. |

| OH + CO → H + CO₂ | 2.4 x 10⁻¹³ | A major source of HO₂.[9] |

| OH + CH₄ → CH₃ + H₂O | 6.3 x 10⁻¹⁵ | Initiates methane oxidation chain. |

| OH + NO₂ + M → HNO₃ + M | 1.23 x 10⁻¹¹ | A key termination step, forming nitric acid.[9] |

| HO₂ + HO₂ → H₂O₂ + O₂ | 1.5 x 10⁻¹² | Termination under low NOₓ conditions. |

| HO₂ + O₃ → OH + 2O₂ | 2.0 x 10⁻¹⁵ | A minor ozone loss pathway.[10] |

Note: Rate constants are approximate and can vary with temperature and pressure.

Table 2: Typical Tropospheric Concentrations of Key Species

| Species | Remote/Clean Environment | Polluted/Urban Environment |

| O₃ | 10 - 40 ppb | > 100 ppb |

| NOₓ (NO + NO₂) | < 0.1 ppb | 1 - 100+ ppb |

| CO | 50 - 100 ppb | > 300 ppb |

| CH₄ | ~1.9 ppm | ~1.9 ppm |

| OH | (0.5 - 2) x 10⁶ molecules/cm³ | > 5 x 10⁶ molecules/cm³ |

| HO₂ | (1 - 5) x 10⁸ molecules/cm³ | > 1 x 10⁹ molecules/cm³ |

Radical Sinks and Termination Reactions

The catalytic cycle does not continue indefinitely. Termination reactions remove radicals from the atmosphere, thus halting ozone production. The dominant termination pathway depends heavily on the NOₓ concentration.

-

High NOₓ Regime: In polluted environments, the primary sink for HOₓ radicals is the reaction of OH with NO₂ to form nitric acid (HNO₃), which is then removed by deposition.[10][11]

-

OH + NO₂ + M → HNO₃ + M

-

-

Low NOₓ Regime: In remote or clean environments, the self-reaction of peroxy radicals is the main termination pathway, primarily forming hydrogen peroxide (H₂O₂) and other organic peroxides.

-

HO₂ + HO₂ → H₂O₂ + O₂

-

RO₂ + HO₂ → ROOH + O₂

-

The balance between the propagation reaction (HO₂ + NO) and these termination reactions dictates whether an environment is "NOₓ-limited" or "VOC-limited" for ozone production.[4]

Experimental Protocols for Measuring HO₂ Radicals

Due to their high reactivity and low concentrations, measuring HO₂ radicals is challenging.[8] Several highly sensitive techniques have been developed.

Laser-Induced Fluorescence (LIF) - FAGE

Fluorescence Assay by Gas Expansion (FAGE) is a widely used and robust method for detecting both OH and HO₂.[12]

-

Methodology:

-

Chemical Conversion: Ambient air is drawn into a low-pressure detection cell. Nitric oxide (NO) is added to chemically convert HO₂ into OH via the reaction: HO₂ + NO → OH + NO₂.

-

Laser Excitation: A pulsed laser, typically tuned to ~308 nm, excites the newly formed OH radicals to an electronically excited state (A²Σ⁺).

-

Fluorescence Detection: The excited OH radicals relax and fluoresce at a slightly longer wavelength (~309 nm). This fluorescence is detected by a sensitive photomultiplier tube.

-

Quantification: The intensity of the fluorescence signal is proportional to the initial HO₂ concentration. The instrument is calibrated using a source that generates known quantities of HO₂ radicals, often from the photolysis of water vapor.[8]

-

The workflow for the FAGE technique is depicted below.

Caption: Simplified workflow for the FAGE (Fluorescence Assay by Gas Expansion) technique.

Chemical Ionization Mass Spectrometry (CIMS)

CIMS is another powerful technique for measuring atmospheric radicals.

-

Methodology:

-

Ionization: Ambient air is mixed with a reagent ion (e.g., Br⁻) in an ion-molecule reaction region.[8] The reagent ion selectively reacts with HO₂ to form a specific product ion cluster (e.g., Br⁻·HO₂).

-

Mass Spectrometry: The product ions are guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection and Quantification: A detector counts the specific product ions. The count rate is proportional to the ambient HO₂ concentration after calibration. This method can offer high specificity and sensitivity.[8]

-

Conclusion

The this compound (HO₂) is a cornerstone of tropospheric photochemistry. It serves as the critical link in the catalytic cycle that regenerates NO₂ from NO, thereby enabling the net production of photochemical ozone. The efficiency of this process is governed by the relative concentrations of VOCs and NOₓ, which determine the rates of HO₂ formation, its reaction with NO, and its ultimate removal through termination reactions. Understanding the sources, sinks, and reaction kinetics of HO₂ is therefore essential for accurately modeling air quality and developing effective strategies to mitigate ground-level ozone pollution. The continued development of sophisticated measurement techniques remains vital for testing and refining our understanding of this fundamental atmospheric chemistry.

References

- 1. eoas.ubc.ca [eoas.ubc.ca]

- 2. science.nasa.gov [science.nasa.gov]

- 3. Ozone in the Troposphere | Center for Science Education [scied.ucar.edu]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Tropospheric Photochemistry – Formation of Reactive Radicals and Molecules – Environmental chemistry [ebooks.inflibnet.ac.in]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. Effects of this compound heterogeneous loss on the summertime ozone formation in the North China Plain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. faculty.washington.edu [faculty.washington.edu]

- 11. How Does the Reaction of OH with Nitrogen Oxides (NOx) Contribute to Ozone Formation? → Learn [pollution.sustainability-directory.com]

- 12. repository.library.noaa.gov [repository.library.noaa.gov]

An In-Depth Technical Guide to the Reaction Kinetics of Hydroperoxy Radical (HO₂) with Nitric Oxide (NO)

Executive Summary

The reaction between the hydroperoxy radical (HO₂) and nitric oxide (NO) is a cornerstone of atmospheric chemistry and combustion processes. This reaction, primarily yielding hydroxyl radical (OH) and nitrogen dioxide (NO₂), plays a critical role in tropospheric ozone formation and the cycling of HOₓ (OH + HO₂) and NOₓ (NO + NO₂) radicals.[1] Understanding its kinetics—the rate, temperature, and pressure dependence—is essential for accurate atmospheric modeling and for elucidating biochemical pathways where both NO and reactive oxygen species are present. This document provides a comprehensive overview of the reaction kinetics, summarizes key quantitative data, details common experimental protocols, and visualizes the reaction mechanism and experimental workflows.

Reaction Kinetics and Mechanism

The dominant channel for the reaction between the this compound and nitric oxide is:

HO₂ + NO → OH + NO₂

This reaction is highly exothermic and proceeds rapidly.[2] The kinetics exhibit a notable negative temperature dependence, meaning the reaction rate constant increases as the temperature decreases.[2][3] Theoretical and experimental evidence suggests the reaction proceeds through the formation of an energized peroxynitrous acid intermediate (HOONO)*.[2] However, this intermediate is very short-lived under typical atmospheric conditions and rapidly dissociates to the final products, OH and NO₂. This mechanism explains the observed lack of pressure dependence over a wide range of temperatures and pressures, as the lifetime of the intermediate is too short for collisional stabilization to be effective.[2][3][4]

Reaction Mechanism Diagram

The reaction pathway involves the formation and subsequent rapid decomposition of the energized HOONO* intermediate.

Quantitative Kinetic Data

The rate constant for the HO₂ + NO reaction has been the subject of numerous studies. The data consistently show a negative temperature dependence and pressure independence under tropospheric conditions. A summary of key experimental results is presented below.

| Rate Constant Expression (k) / Value (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Experimental Method | Reference |

| (3.0 ± 0.4) × 10⁻¹² exp[(290 ± 30)/T] | 206 - 295 | 70 - 190 (N₂) | Turbulent Flow with Chemical Ionization Mass Spectrometry (CIMS) | [3][4] |

| (8.0 ± 0.5) × 10⁻¹² | ~294 | 70 - 190 (N₂) | Turbulent Flow with CIMS | [4] |

| (7.9 ± 1.0) × 10⁻¹² (T/300)⁻⁰.⁸³±⁰.¹⁸ | 232 - 403 | Low Pressure | Discharge Flow with Laser Magnetic Resonance (LMR) | [5] |

| (3.98 +0.29/-0.27) × 10⁻¹² exp[(223 ± 16.5)/T] | 183 - 300 | 75 - 220 | Turbulent Flow with CIMS | [2] |

Experimental Protocols

The kinetic data for the HO₂ + NO reaction have been primarily obtained using fast-flow and flash photolysis techniques coupled with sensitive detection methods for radical species.

Discharge-Flow with Laser Magnetic Resonance (LMR)

This method is used for studying radical reactions at low pressures.[5]

-

Radical Generation: HO₂ radicals are typically generated in a side arm of the main flow tube. For instance, H atoms, produced by a microwave discharge in H₂ diluted in a carrier gas (e.g., He), react with O₂ via the three-body reaction H + O₂ + M → HO₂ + M.[6]

-

Reaction Zone: The generated HO₂ radicals are introduced into a temperature-controlled flow tube. A known concentration of the reactant gas (NO) is added through a movable injector. The distance between the injector and the detection zone, combined with the known flow velocity of the gases, defines the reaction time.[7]

-

Detection: The concentration of the HO₂ radical is monitored at the end of the flow tube using Laser Magnetic Resonance (LMR) spectroscopy. LMR is a highly sensitive and specific technique for detecting paramagnetic species like HO₂. By varying the position of the movable injector (and thus the reaction time) or the concentration of the NO reactant, the decay of HO₂ can be measured, allowing for the determination of the rate constant.[5]

Turbulent Flow with Chemical Ionization Mass Spectrometry (CIMS)

This technique allows for kinetic measurements over a broader range of pressures and temperatures, extending to atmospheric conditions.[2][3][4]

-

Radical Generation: HO₂ radicals are produced and introduced into the flow tube. A common method involves the reaction of F atoms (from a microwave discharge in F₂/He) with H₂O₂, which rapidly produces HO₂.

-

Reaction Zone: The experiment is conducted in a turbulent flow regime within a temperature-controlled tube to ensure rapid mixing of reactants. The reactant NO is added at a known concentration.

-

Detection: Reactant (HO₂) and product (OH) concentrations are monitored using high-pressure chemical ionization mass spectrometry (CIMS). A reagent ion (e.g., SF₆⁻) is used to selectively ionize HO₂. The resulting ion cluster is then detected by a mass spectrometer. By measuring the decay of the HO₂ signal as a function of the NO concentration, the bimolecular rate constant is determined.[2]

Generalized Experimental Workflow

The logical flow for a typical gas-phase kinetics experiment involves controlled generation of radicals, reaction under defined conditions, and specific detection of species.

Conclusion

The reaction HO₂ + NO → OH + NO₂ is a rapid, bimolecular process with a well-characterized rate constant that exhibits a negative temperature dependence and is independent of pressure under conditions relevant to the Earth's atmosphere. Experimental studies, primarily using discharge-flow and turbulent-flow techniques, have provided a robust quantitative understanding of its kinetics. This knowledge is fundamental to atmospheric models that predict air quality and climate, and it provides a basis for understanding related biochemical reactions involving reactive nitrogen and oxygen species.

References

- 1. Chapter 4 [personal.ems.psu.edu]

- 2. Kinetics of the HO2 + NO reaction: A temperature and pressure dependence study using chemical ionisation mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Hydroperoxy Radical: A Lynchpin in the Pathophysiology of Lipid Peroxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroperoxy radical (HOO•), the protonated form of superoxide (B77818), is a critical yet often overlooked initiator and propagator of lipid peroxidation. This process, a hallmark of oxidative stress, is implicated in a vast array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Furthermore, its role is central to the regulated cell death mechanism of ferroptosis. This technical guide provides a comprehensive overview of the biological significance of the this compound in lipid peroxidation, detailing its formation, reactivity, and downstream consequences. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Lipid Peroxidation and the this compound

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) that are abundant in cellular membranes.[1] This process is initiated by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides (LOOH) and a cascade of secondary products, including reactive aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE).[2] These products can cause extensive damage to cellular components, disrupt membrane integrity, and trigger specific signaling pathways leading to cell death.[3][4]

While several ROS can initiate lipid peroxidation, the this compound (HOO•) holds particular significance due to its ability to abstract hydrogen atoms from PUFAs, thereby initiating the chain reaction.[5] It is the protonated form of the superoxide anion (O2•−), and although it constitutes a small fraction of the total superoxide pool in the cytosol (approximately 0.3%), its reactivity is substantially higher.[5]

Formation and Reactivity of the this compound

The formation of the this compound in biological systems is primarily an acid-base equilibrium with the superoxide radical. The pKa for this equilibrium is approximately 4.8, meaning that in the acidic microenvironments that can occur within cells, such as in the vicinity of membranes or within lysosomes, the concentration of HOO• can be significantly elevated.

Key Reactions:

-

Protonation of Superoxide: O₂•⁻ + H⁺ ⇌ HOO•

-

Fenton and Haber-Weiss Reactions: While the hydroxyl radical (•OH) is a potent initiator of lipid peroxidation, the this compound can also be generated in iron-mediated reactions. For instance, the reaction between hydrogen peroxide and ferric iron can produce the this compound.[6]

The this compound is a more potent oxidizing agent than superoxide and is capable of initiating lipid peroxidation by abstracting a hydrogen atom from a bis-allylic methylene (B1212753) group of a PUFA.[1] This initial step generates a lipid radical (L•), which then rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), propagating the chain reaction.[7]

The Central Role of HOO• in the Lipid Peroxidation Cascade

The process of lipid peroxidation can be divided into three main stages: initiation, propagation, and termination. The this compound plays a crucial role in the first two stages.

Initiation: HOO• + LH → L• + H₂O₂

-

A this compound abstracts a hydrogen atom from a lipid (LH), forming a lipid radical (L•).

Propagation: L• + O₂ → LOO• LOO• + LH → LOOH + L•

-

The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•).

-

This peroxyl radical can then abstract a hydrogen from another lipid molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction.[1]

Termination: L• + L• → Non-radical products LOO• + LOO• → Non-radical products + O₂ L• + LOO• → LOOL

-

The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product.

Downstream Pathophysiological Consequences

The accumulation of lipid hydroperoxides and their secondary products has profound effects on cellular function and viability.

-

Membrane Damage: The peroxidation of membrane lipids alters membrane fluidity, permeability, and the function of membrane-bound proteins and receptors.[3]

-

Formation of Reactive Aldehydes: Lipid hydroperoxides are unstable and can decompose, often in the presence of transition metals, to form highly reactive electrophilic aldehydes such as MDA and 4-HNE.[2] These aldehydes can form adducts with proteins and DNA, leading to cellular dysfunction and genotoxicity.

-

Induction of Cell Death: High levels of lipid peroxidation can overwhelm cellular antioxidant defense mechanisms, leading to programmed cell death pathways such as apoptosis and a specialized form of iron-dependent cell death called ferroptosis.[2][8]

Role in Signaling Pathways and Disease

Lipid peroxidation is not merely a random damaging process; its products can act as signaling molecules that activate specific cellular pathways.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[4] The central event in ferroptosis is the inactivation of the enzyme glutathione (B108866) peroxidase 4 (GPX4), which is responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols.[3][9] When GPX4 is inhibited, lipid hydroperoxides accumulate, leading to membrane damage and cell death.[10] The this compound is a key initiator of the lipid peroxidation that drives ferroptosis.[6]

Apoptosis

Lipid peroxidation products can also induce apoptosis, or programmed cell death, through various signaling pathways.[11] For example, 4-HNE has been shown to activate stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which can lead to the activation of caspases and the apoptotic cascade.[8] Furthermore, lipid peroxidation can cause mitochondrial dysfunction, leading to the release of cytochrome c and the initiation of the intrinsic apoptotic pathway.[8][11]

Quantitative Data on Lipid Peroxidation

The following table summarizes key quantitative parameters related to lipid peroxidation.

| Parameter | Description | Typical Value/Range | Reference |

| Rate constant for H abstraction by HOO• | The rate at which the this compound initiates lipid peroxidation. | Varies depending on the fatty acid; generally high for PUFAs. | [12] |

| Rate constant for L• + O₂ | The rate of formation of the lipid peroxyl radical. | ~1 x 10⁹ M⁻¹s⁻¹ | [13] |

| Rate constant for LOO• + LH | The rate-limiting step in the propagation of lipid peroxidation. | 10¹ - 10² M⁻¹s⁻¹ for PUFAs | [13] |

| Concentration of lipid hydroperoxides in healthy tissue | Baseline levels of lipid peroxidation products. | Low nanomolar range | [14] |

| Concentration of lipid hydroperoxides in diseased tissue | Elevated levels in pathologies associated with oxidative stress. | Can reach micromolar levels | [14] |

Experimental Methodologies

A variety of methods are available to detect and quantify lipid peroxidation and the involvement of specific radical species.

Measurement of Lipid Hydroperoxides

Ferric-Xylenol Orange (FOX) Assay

This is a widely used spectrophotometric method for the measurement of hydroperoxides.

-

Principle: In the presence of an acidic solution, hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then form a colored complex with xylenol orange, which can be measured spectrophotometrically.[15]

-

Protocol:

-

Extract lipids from the biological sample using a chloroform:methanol mixture.

-

Prepare the FOX reagent containing xylenol orange, ferrous ammonium (B1175870) sulfate, and sulfuric acid in methanol.

-

Mix the lipid extract with the FOX reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the absorbance at 560 nm.

-

Quantify the hydroperoxide concentration using a standard curve prepared with a known hydroperoxide, such as cumene (B47948) hydroperoxide.

-

Iodometric Assay

This is a classic titrimetric or spectrophotometric method for determining the peroxide value.

-

Principle: Hydroperoxides oxidize iodide ions (I⁻) to iodine (I₂). The amount of iodine formed can be determined by titration with sodium thiosulfate (B1220275) or by measuring its absorbance.[16]

-

Protocol (Spectrophotometric):

-

Dissolve the lipid sample in a suitable organic solvent (e.g., chloroform/acetic acid).

-

Add a saturated solution of potassium iodide.

-

Incubate in the dark.

-

The liberated iodine forms a triiodide anion (I₃⁻) in the presence of excess iodide, which can be measured spectrophotometrically at 353 nm.[16]

-

Measurement of Secondary Aldehydic Products

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.

-

Protocol:

-

Homogenize the tissue sample in a suitable buffer.

-

Add a solution of TBA in trichloroacetic acid (TCA).

-

Heat the mixture at 95°C for 30 minutes.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA using an extinction coefficient or a standard curve.[17]

-

Detection of Hydroperoxy Radicals

Direct detection of the highly reactive and short-lived this compound in biological systems is challenging. Electron spin resonance (ESR) with spin trapping is the most common technique.

-

Principle: A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be detected by ESR spectroscopy. The characteristics of the ESR spectrum of the adduct provide information about the original radical.

Conclusion and Future Directions

The this compound is a key player in the initiation and propagation of lipid peroxidation, a process with far-reaching implications for human health and disease. Its role in driving ferroptosis has opened new avenues for therapeutic intervention in diseases such as cancer and neurodegeneration. A thorough understanding of the mechanisms by which HOO• is generated and contributes to cellular damage is crucial for the development of novel antioxidant strategies and drugs that target these pathways. Future research should focus on developing more specific and sensitive methods for detecting HOO• in biological systems and on elucidating the complex interplay between lipid peroxidation and various cell signaling and death pathways. This will undoubtedly pave the way for innovative therapeutic approaches to a wide range of oxidative stress-related disorders.

References

- 1. lipid peroxidation — Beavers Research Group [beaversresearchgroup.com]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Forgotten Radicals in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of singlet oxygen in addition to hydroxyl radical via the Fenton reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 11. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid hydroperoxides in nutrition, health, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of protein and lipid hydroperoxides in biological systems by the ferric-xylenol orange method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.3.2. Lipid Oxidation Markers [bio-protocol.org]

A Technical Guide to the Protonated Form of Superoxide and its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The superoxide (B77818) radical (O₂⁻·), the product of the one-electron reduction of molecular oxygen, is a pivotal species in chemistry, biology, and medicine.[1][2] It is a primary reactive oxygen species (ROS) generated in all aerobic organisms, playing a dual role as both a signaling molecule and a potentially deleterious agent.[2][3] The reactivity and fate of superoxide in aqueous environments are critically governed by its acid-base equilibrium with its protonated form, the hydroperoxyl radical (HO₂·).[4][5] Understanding the equilibrium constant (pKa) of this reaction is fundamental to elucidating the mechanisms of oxidative stress, designing antioxidant-based therapeutics, and developing novel chemical syntheses. This guide provides an in-depth overview of the hydroperoxyl radical, its pKa value, and the experimental methodologies used for its characterization.

The Superoxide-Hydroperoxyl Equilibrium

In aqueous solutions, the superoxide anion acts as a Brønsted base, existing in a pH-dependent equilibrium with its conjugate acid, the hydroperoxyl radical.[1][2] This reversible protonation is described by the following equation:

O₂⁻· + H₂O ⇌ HO₂· + OH⁻ [1]

The tendency of superoxide to accept a proton is quantified by its acid dissociation constant (pKa).

The pKa of the Hydroperoxyl Radical

The pKa for the hydroperoxyl radical is consistently reported to be approximately 4.8 .[1][2][4][5][6][7] This value indicates that the hydroperoxyl radical is a weak acid.[4] The direct consequence of this pKa is that at physiological pH (typically around 7.4), the equilibrium lies heavily in favor of the deprotonated superoxide anion form (O₂⁻·).[3][4] In fact, in the cytosol of a typical cell, only about 0.3% of the total superoxide pool exists in its protonated, hydroperoxyl form.[6][8] However, in more acidic microenvironments, such as near cell membranes or within specific subcellular compartments, the proportion of the more reactive hydroperoxyl radical can be significantly higher.[7]

Differential Reactivity of O₂⁻· and HO₂·

The protonation state of superoxide dramatically alters its chemical reactivity, which is a critical consideration in biological and chemical systems.

-

Superoxide Anion (O₂⁻·): Due to its negative charge, superoxide is a relatively poor oxidant but a competent nucleophile and a good reducing agent.[1][3][4] Its anionic nature generally limits its ability to cross lipid membranes.[3] While it is relatively unreactive with many cellular components, it can readily react with specific targets such as iron-sulfur clusters in proteins.[3][4]

-

Hydroperoxyl Radical (HO₂·): Being uncharged, the hydroperoxyl radical can more readily traverse biological membranes.[7] It is a significantly stronger and more potent oxidizing agent than superoxide.[1][6][7] HO₂· can initiate lipid peroxidation by abstracting hydrogen atoms from polyunsaturated fatty acids and can oxidize molecules like tocopherol (Vitamin E).[6] The disproportionation (dismutation) reaction, where two superoxide species react to form hydrogen peroxide and oxygen, is fastest at pH 4.8, where the concentrations of O₂⁻· and HO₂· are equal.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the protonated form of superoxide.

| Parameter | Value | Description | Citations |

| pKa (HO₂·) | ~4.8 - 4.88 | The acid dissociation constant for the hydroperoxyl radical. | [1][2][4][5][6][7] |

| **Molar Mass (HO₂) ** | 33.006 g·mol⁻¹ | The molar mass of the hydroperoxyl radical. | [6] |

| Molar Mass (O₂⁻) | 31.998 g·mol⁻¹ | The molar mass of the superoxide anion. | [1] |

| Spontaneous Dismutation Rate at pH 7 | ~2 x 10⁵ M⁻¹s⁻¹ | The second-order rate constant for the reaction of O₂⁻· with HO₂· to form H₂O₂ and O₂. | [4] |

| SOD-catalyzed Dismutation Rate | ~2 x 10⁹ M⁻¹s⁻¹ | The diffusion-limited rate constant for the enzymatic dismutation of superoxide by superoxide dismutase (SOD). | [4] |

Experimental Protocols for pKa Determination

The determination of the pKa of a short-lived radical species like superoxide requires specialized techniques capable of generating the radical and monitoring its reactions on a very fast timescale. Pulse radiolysis and stopped-flow spectrophotometry are two primary methods employed for this purpose.[9][10]

Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating free radicals and studying their subsequent reactions.[11][12] It uses a short, intense pulse of high-energy electrons to ionize the solvent (e.g., water), creating a cascade of reactive species, including the hydrated electron (e⁻ₐq).[13]

Methodology:

-

Superoxide Generation: An aqueous solution saturated with oxygen is prepared. The solution contains a scavenger, typically formate (B1220265) (HCOO⁻), to convert the initially formed hydroxyl radicals (·OH) and hydrogen atoms (H·) into O₂⁻·. The high-energy electron pulse generates hydrated electrons which rapidly react with dissolved O₂ to form superoxide:

-

e⁻ₐq + O₂ → O₂⁻·

-

-

pH Control: The experiment is repeated across a range of pH values using various buffers.

-

Kinetic Monitoring: The decay of the superoxide radical or the formation of a product is monitored over time using fast absorption spectroscopy. The equilibrium between O₂⁻· and HO₂· is established rapidly. By observing the pH-dependent changes in the reaction kinetics (e.g., the rate of disproportionation), the pKa can be determined.

-

Data Analysis: The pKa is derived by fitting the observed rate constants as a function of pH to an equation describing the acid-base equilibrium.

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-mixing technique used to study fast reaction kinetics in solution.[10][14] It is well-suited for observing the decay of superoxide under different pH conditions.

Methodology:

-

Reagent Preparation:

-

Solution A: A stable stock solution of superoxide is prepared. Potassium superoxide (KO₂) or sodium superoxide (NaO₂) dissolved in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with the aid of a crown ether, is commonly used.[1]

-

Solution B: A series of aqueous buffers with varying, precisely known pH values are prepared. These buffers must be free of metal contaminants that could catalyze superoxide dismutation.[10]

-

-

Rapid Mixing: The stopped-flow instrument rapidly and efficiently mixes Solution A and Solution B (typically within milliseconds).[10]

-

Spectroscopic Monitoring: Immediately upon mixing, the decay of the superoxide radical is monitored by its characteristic UV absorbance, typically around 245-250 nm.[10] The change in absorbance over time is recorded.

-

Kinetic Analysis: The decay curves are analyzed to determine the reaction order and the rate constant at each pH. The rate of spontaneous dismutation is pH-dependent and reaches a maximum at the pKa.

-

pKa Determination: By plotting the observed rate constant against the pH of the buffer, the pKa can be determined from the inflection point of the resulting curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acid-base equilibrium between superoxide anion and hydroperoxyl radical.

Caption: Workflow for pKa determination using stopped-flow spectrophotometry.

References

- 1. Superoxide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Superoxide signalling and antioxidant processing in the plant nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Hydroperoxyl - Wikipedia [en.wikipedia.org]

- 7. Superoxide Anion Chemistry—Its Role at the Core of the Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CLF EPAC Pulse Radiolysis [clf.stfc.ac.uk]

- 12. [Production of superoxide radicals with pulse radiolysis of water with high linear energy transfer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Sources of Hydroperoxy Radicals in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary sources of hydroperoxy radicals (HO₂•) in aqueous solutions. Understanding the generation of this critical reactive oxygen species (ROS) is paramount for research in areas ranging from atmospheric chemistry to cellular biology and drug development. This document details the core methodologies for producing HO₂•, presents quantitative data for comparative analysis, and outlines the experimental protocols for key techniques. Furthermore, it visualizes the fundamental pathways and experimental workflows to facilitate a deeper understanding of the underlying processes.

Introduction to the Hydroperoxy Radical

The this compound (HO₂•) and its conjugate base, the superoxide (B77818) anion (O₂⁻•), are key intermediates in a variety of chemical and biological systems. The pKa of the this compound is approximately 4.8, meaning that in neutral or alkaline solutions, it exists predominantly as the superoxide anion. Both species play a dual role, acting as either damaging agents or crucial signaling molecules, depending on their concentration and location. In drug development, understanding and controlling the sources of HO₂• is vital for elucidating disease mechanisms, designing novel therapeutics, and assessing drug-induced oxidative stress.

Sources of Hydroperoxy Radicals in Aqueous Solutions

The generation of hydroperoxy radicals in aqueous environments can be achieved through several distinct mechanisms, each with its own set of advantages and specific applications. These methods can be broadly categorized as photochemical, sonochemical, electrochemical, and enzymatic.

Photochemical Generation

Photochemical methods utilize light energy to induce the formation of hydroperoxy radicals from various precursors. A common approach involves the photolysis of hydrogen peroxide (H₂O₂) or other organic hydroperoxides.

Mechanism:

The photolysis of hydrogen peroxide at specific UV wavelengths results in the homolytic cleavage of the O-O bond, producing two hydroxyl radicals (•OH).

H₂O₂ + hν → 2 •OH

In the presence of suitable hydrogen donors, such as formate (B1220265), these highly reactive hydroxyl radicals can be converted to hydroperoxy radicals.

•OH + HCOO⁻ → H₂O + CO₂⁻• CO₂⁻• + O₂ → CO₂ + O₂⁻• O₂⁻• + H⁺ ⇌ HO₂•

Another photochemical route involves the photolysis of peroxynitric acid (HO₂NO₂) which can directly yield HO₂• radicals.[1][2]

Experimental Protocol: Photochemical Generation using H₂O₂ Photolysis

Objective: To generate hydroperoxy radicals in an aqueous solution via the UV photolysis of hydrogen peroxide in the presence of a hydroxyl radical scavenger.

Materials:

-

Hydrogen peroxide (H₂O₂, 30%, analytical grade)

-

Sodium formate (HCOONa)

-

Phosphate (B84403) buffer solution (pH 7.4)

-

High-purity water (Milli-Q or equivalent)

-

A UV lamp with a specific wavelength output (e.g., 254 nm)

-

Quartz cuvettes or a photoreactor

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of sodium formate (e.g., 1 M) in high-purity water.

-

Prepare a working solution by diluting the hydrogen peroxide stock solution in phosphate buffer (pH 7.4) to the desired concentration (e.g., 10 mM).

-

Add sodium formate to the H₂O₂ solution to a final concentration of, for example, 100 mM. This concentration should be sufficient to scavenge the majority of the generated hydroxyl radicals.

-

Transfer the solution to a quartz cuvette or photoreactor.

-

Place the vessel under the UV lamp and begin irradiation while stirring continuously. The duration of irradiation will depend on the desired concentration of HO₂• and the lamp intensity.

-

The concentration of the generated hydroperoxy radicals can be quantified using methods described in Section 3.

Quantitative Data: Photochemical Generation

| Precursor | Wavelength (nm) | Quantum Yield (Φ) of HO₂• | Reference |

| HO₂NO₂ | 193 | 0.56 ± 0.09 | [1][2] |

| HO₂NO₂ | 248 | 0.89 ± 0.26 | [1][2] |

| H₂O₂ | 205-280 | ~1.11 (for •OH) | [2] |

Note: The quantum yield for HO₂• from H₂O₂ photolysis is indirect and depends on the efficiency of the subsequent reactions.

Workflow for Photochemical Generation of HO₂•

Sonochemical Generation

Sonochemistry utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. The extreme temperatures and pressures generated within the collapsing bubbles lead to the homolytic cleavage of water molecules, producing hydrogen atoms (H•) and hydroxyl radicals (•OH).

Mechanism:

H₂O --)))→ H• + •OH

In the presence of oxygen, the hydrogen atoms react to form hydroperoxy radicals:

H• + O₂ → HO₂•

The hydroxyl radicals can also contribute to HO₂• formation through reactions with hydrogen peroxide, which is formed from the recombination of •OH radicals.

•OH + •OH → H₂O₂ •OH + H₂O₂ → HO₂• + H₂O

Experimental Protocol: Sonochemical Generation

Objective: To generate hydroperoxy radicals in an aqueous solution using high-frequency ultrasound.

Materials:

-

High-purity water (Milli-Q or equivalent), saturated with a specific gas (e.g., air, O₂)

-

An ultrasonic probe or bath with a defined frequency and power output (e.g., 20 kHz, 50 W)[3]

-

A temperature-controlled reaction vessel (e.g., a jacketed beaker)

-

Gas inlet and outlet for controlling the dissolved gas concentration

Procedure:

-

Fill the reaction vessel with a known volume of high-purity water.

-

Saturate the water with the desired gas by bubbling it through the liquid for a sufficient amount of time (e.g., 30 minutes).

-

Place the ultrasonic probe into the solution at a specific depth or place the beaker in the ultrasonic bath.

-

Turn on the ultrasound generator to the desired power and frequency. The duration of sonication will determine the total amount of radicals produced.[3]

-

Maintain a constant temperature using a circulating water bath.

-

Collect samples at different time points to quantify the concentration of HO₂•.

Quantitative Data: Sonochemical Generation

| Frequency (kHz) | Power (W/cm²) | Typical HO₂•/H₂O₂ Production Rate | Reference |

| 20 | 3.6 - 5.9 | Varies with conditions | [3] |

| 358 | 0.90 | Higher radical formation rate | [4] |

| 516 | 38.3 (acoustic power) | G(ONOO⁻) = 0.777 x 10⁻¹⁰ mol/J | [5] |

Note: The direct quantification of HO₂• is often challenging; frequently, the more stable product, H₂O₂, is measured as an indicator of radical production.

Workflow for Sonochemical Generation of HO₂•

Electrochemical Generation

Electrochemical methods offer a clean and controllable way to generate hydroperoxy radicals. This is typically achieved through the two-electron reduction of dissolved oxygen at the surface of a suitable electrode.

Mechanism:

At the cathode, dissolved oxygen is reduced to form superoxide, which then equilibrates with the this compound depending on the pH of the solution.

O₂ + e⁻ → O₂⁻• O₂⁻• + H⁺ ⇌ HO₂•

Experimental Protocol: Electrochemical Generation

Objective: To generate hydroperoxy radicals in an aqueous solution via the electrochemical reduction of oxygen.

Materials:

-

A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

-

Potentiostat/Galvanostat

-

Working electrode: e.g., glassy carbon, boron-doped diamond, or a gas diffusion electrode

-

Counter electrode: e.g., platinum wire

-

Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Electrolyte solution (e.g., phosphate buffer, pH 7.4) saturated with oxygen

-

Gas dispersion tube

Procedure:

-

Assemble the three-electrode cell with the chosen electrodes and electrolyte.

-

Saturate the electrolyte with oxygen by bubbling O₂ gas through the solution for at least 30 minutes. Maintain a gentle stream of O₂ over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Apply a constant potential (potentiostatic mode) or a constant current (galvanostatic mode) to the working electrode. The applied potential should be in the range where the two-electron reduction of oxygen occurs. This potential can be determined from a cyclic voltammogram.

-

The generation of HO₂•/O₂⁻• will occur at the working electrode. The concentration can be controlled by the applied potential/current and the duration of the electrolysis.

-

Samples can be withdrawn from the electrolyte for quantification.

Quantitative Data: Electrochemical Generation

The production rate of HO₂• is directly proportional to the applied current, as described by Faraday's law. The efficiency of the generation depends on the electrode material, the applied potential, and the electrolyte composition.

Workflow for Electrochemical Generation of HO₂•

Enzymatic Generation

In biological systems, the primary source of superoxide, and by extension, hydroperoxy radicals, is enzymatic reactions. Enzymes such as NADPH oxidases (NOX) and xanthine (B1682287) oxidase are key players in this process.

Mechanism:

Xanthine Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, with the concomitant reduction of molecular oxygen to superoxide.

Hypoxanthine + O₂ → Xanthine + O₂⁻• + H⁺ Xanthine + O₂ + H₂O → Uric Acid + O₂⁻• + H⁺

NADPH Oxidases (NOX): This family of enzymes transfers an electron from NADPH to molecular oxygen, generating superoxide.

2O₂ + NADPH → 2O₂⁻• + NADP⁺ + H⁺

Experimental Protocol: Enzymatic Generation using Xanthine Oxidase

Objective: To generate superoxide/hydroperoxy radicals in an aqueous buffer using the xanthine/xanthine oxidase system.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine or Hypoxanthine

-

Phosphate buffer (pH 7.4) containing a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to prevent Fenton-like reactions.

-

Spectrophotometer or a suitable detection system.

Procedure:

-

Prepare a stock solution of xanthine or hypoxanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the same buffer. The activity of the enzyme should be known (units/mL).

-

In a cuvette or reaction tube, add the buffer and the xanthine/hypoxanthine solution to the desired final concentration.

-

Initiate the reaction by adding a small volume of the xanthine oxidase stock solution.

-

The rate of superoxide production can be controlled by the concentration of the enzyme and the substrate.

-

The generation of superoxide can be monitored continuously using methods like the cytochrome c reduction assay or endpoint assays after stopping the reaction.

Quantitative Data: Enzymatic Generation

| Enzyme | Substrate | Typical Turnover Number (s⁻¹) | Reference |

| Catalase | H₂O₂ | up to 4 x 10⁷ | [6] |

| Superoxide Dismutase | O₂⁻• | ~10⁹ M⁻¹s⁻¹ (rate constant) | |

| Xanthine Oxidase | Xanthine | Varies with conditions |

Note: Turnover numbers can vary significantly depending on the specific enzyme, its source, and the reaction conditions.

Workflow for Enzymatic Generation of O₂⁻•

Detection and Quantification of Hydroperoxy Radicals

Due to their high reactivity and short half-life, the direct detection of hydroperoxy radicals is challenging. Several indirect methods are commonly employed.

Electron Spin Resonance (ESR) Spin Trapping

ESR, in conjunction with spin traps, is a powerful technique for the detection and identification of free radicals. Spin traps are diamagnetic molecules that react with transient radicals to form more stable radical adducts that can be detected by ESR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for superoxide and hydroxyl radicals.[4][7]

Experimental Protocol: ESR Spin Trapping with DMPO

Objective: To detect and identify superoxide/hydroperoxy radicals using ESR and the spin trap DMPO.

Materials:

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide)

-

The aqueous solution in which radicals are being generated

-

Phosphate buffer (pH 7.4) with DTPA

-

ESR spectrometer

-

Capillary tubes for ESR measurements

Procedure:

-

Prepare a stock solution of DMPO in high-purity water. The solution should be protected from light and used fresh.

-

In an Eppendorf tube, mix the sample solution with the DMPO stock to a final DMPO concentration typically in the range of 50-100 mM.

-

Quickly transfer the solution into a capillary tube.

-

Place the capillary tube into the ESR spectrometer's cavity.

-

Record the ESR spectrum. The resulting spectrum will be a composite of the spin adducts formed. The DMPO-OOH adduct has a characteristic ESR spectrum that can be distinguished from the DMPO-OH adduct.[4]

Chemiluminescence

Chemiluminescence assays are highly sensitive methods for detecting superoxide radicals. These assays are based on the reaction of O₂⁻• with a chemiluminescent probe, such as luminol (B1675438) or its derivatives (e.g., MCLA), which results in the emission of light.[8][9][10]

Experimental Protocol: Chemiluminescence Assay using Luminol

Objective: To quantify superoxide production using a luminol-based chemiluminescence assay.

Materials:

-

Luminol

-

Horseradish peroxidase (HRP) as a catalyst

-

The sample solution containing superoxide

-

Phosphate buffer (pH 7.4)

-

Luminometer or a microplate reader with chemiluminescence detection capabilities

Procedure:

-

Prepare a stock solution of luminol in a small amount of NaOH and then dilute with the phosphate buffer.

-

Prepare a stock solution of HRP in the same buffer.

-

In a white, opaque 96-well plate or a luminometer tube, add the sample solution.

-

Add the luminol and HRP solutions to the sample.

-

Immediately measure the light emission using the luminometer. The intensity of the emitted light is proportional to the rate of superoxide production.

-

A standard curve can be generated using a known source of superoxide, such as the xanthine/xanthine oxidase system, to quantify the results.

Quantitative Data: Detection Methods

| Method | Probe | Limit of Detection | Reference |

| Chemiluminescence | MCLA | 0.1 nM | [8] |

| HPLC/Chemiluminescence | - | 50 pmol | [10] |

Role of Hydroperoxy Radicals in Signaling Pathways

Hydroperoxy radicals and superoxide are not just damaging agents but also act as signaling molecules in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation. They exert their effects by modulating the activity of various signaling proteins, often through the reversible oxidation of cysteine residues in proteins.

Key Signaling Pathways:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Superoxide can activate the Ras/Raf/MEK/ERK signaling cascade, which is involved in cell growth and differentiation.[11]

-

NF-κB Pathway: ROS, including downstream products of HO₂•, can activate the NF-κB transcription factor, a key regulator of the inflammatory response.

-

Apoptosis: The balance between superoxide and hydrogen peroxide can influence whether a cell undergoes proliferation or apoptosis. Superoxide has been shown to be mitogenic, while H₂O₂, a product of superoxide dismutation, can induce apoptosis.[12]

Diagram of a Generic Redox Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Photolysis of aqueous H2O2: quantum yield and applications for polychromatic UV actinometry in photoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. Quantum yields of OH, HO2 and NO3 in the UV photolysis of HO2NO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The spin trapping of superoxide and hydroxyl free radicals with DMPO (5,5-dimethylpyrroline-N-oxide): more about iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. On mechanism of superoxide signaling under physiological and pathophysiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential effect of hydrogen peroxide and superoxide anion on apoptosis and proliferation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Underpinnings of the Hydroperoxy Radical (HO₂) Structure: A Technical Guide

The hydroperoxy radical (HO₂), a transient yet pivotal species, plays a critical role in a vast array of chemical systems, from atmospheric chemistry and combustion processes to the intricate biochemistry of living organisms.[1][2] As the protonated form of the superoxide (B77818) anion, its reactivity and influence are profound. However, its short-lived nature makes direct experimental characterization challenging. This guide provides an in-depth overview of the theoretical and computational studies that have been instrumental in elucidating the precise structure and properties of the HO₂ radical, offering a foundational understanding for researchers, scientists, and drug development professionals.

Theoretical Methodologies for Characterizing Radical Species

Computational quantum chemistry provides a powerful lens through which the structural and electronic properties of reactive intermediates like the this compound can be investigated. The choice of theoretical method and basis set is paramount for achieving accuracy that can rival or even clarify experimental findings.

Core Computational Approaches:

-

Ab Initio Methods: These methods solve the electronic Schrödinger equation without empirical parameters, relying solely on fundamental physical constants.

-

Hartree-Fock (HF) / Self-Consistent Field (SCF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While a crucial starting point, it systematically neglects electron correlation, which can limit its accuracy for quantitative predictions of molecular geometries and energies.[3]

-

Post-HF Methods: To reclaim the accuracy lost by the HF approximation, these methods incorporate electron correlation.

-

Configuration Interaction (CI): This method constructs the wavefunction as a linear combination of the HF determinant and determinants corresponding to excited electronic states. Early studies on HO₂ used first-order CI to provide a more correlated description of its electronic structure.[3]

-

Coupled-Cluster (CC) Theory: Regarded as a "gold standard" in quantum chemistry, CC theory provides a highly accurate treatment of electron correlation. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often used for high-accuracy benchmark calculations.[4][5]

-

-

-

Density Functional Theory (DFT): A widely used alternative to wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[4] Its computational efficiency and accuracy have made it a workhorse for studying molecular systems. The accuracy of DFT is dependent on the chosen exchange-correlation functional, with hybrid functionals like M06-2X often employed for their robust performance.[6]

-

Composite Methods: These methods, such as the Complete Basis Set (CBS) models (e.g., CBS-QB3), combine the results of several lower-level calculations to extrapolate to a high level of theory and a complete basis set limit.[7] This approach yields highly accurate energies and properties in a computationally efficient manner.

The Role of the Basis Set:

A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are critical for obtaining accurate results. Common examples include the Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).[6] Larger basis sets provide more accurate descriptions but at a higher computational cost.

Experimental Workflow Visualization:

The following diagram illustrates the logical workflow of a typical theoretical investigation into the structure of a molecule like the this compound.

The Molecular Geometry of the this compound

The this compound possesses a bent molecular geometry.[1][2] Theoretical calculations have been essential in refining its precise bond lengths and the angle between its atoms. Early ab initio studies provided the first high-level theoretical predictions, which can be compared against modern experimental values to gauge the progress and accuracy of computational methods.

Table 1: Comparison of Experimental and Theoretical Geometries of HO₂

| Parameter | Experimental Value | SCF (1971)[3] | First-Order CI (1971)[3] |

| r(O–O) / Å | 1.331 | 1.384 | 1.458 |

| r(O–H) / Å | 0.971 | 0.968 | 0.973 |

| ∠(H–O–O) / ° | 104.29 | 106.8 | 104.6 |

The data reveals that the early SCF calculation predicted an O-H bond length and H-O-O angle in reasonable agreement with experimental data but overestimated the O-O bond distance.[3] The inclusion of electron correlation via the CI method brought the bond angle into closer agreement with the experimental value but significantly overestimated the O-O bond length.[3] This highlights the sensitivity of the O-O bond to the level of theoretical treatment and the challenges in accurately modeling electron correlation even in a simple triatomic radical. More recent and advanced computational methods now routinely predict the geometry of HO₂ with very high accuracy.

Vibrational Frequencies

Vibrational frequencies correspond to the stretching and bending motions of the molecule. Their theoretical prediction is a key test of the accuracy of a calculated potential energy surface. For HO₂, there are three fundamental vibrational modes: the O-H stretch, the H-O-O bend, and the O-O stretch.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies of HO₂ (cm⁻¹)

| Mode | Description | Experimental Value |

| ν₁ | O-H Stretch | 3436[8] |

| ν₂ | H-O-O Bend | 1392[8] |

| ν₃ | O-O Stretch | 1098[8] |

Note: Specific calculated values are highly dependent on the level of theory and basis set used. The values presented are benchmark experimental results.

Theoretical calculations of harmonic frequencies often overestimate experimental (anharmonic) frequencies. Therefore, it is common practice to apply scaling factors to the calculated values to facilitate a more direct comparison with experimental results. The ability of a theoretical method to reproduce these three frequencies is a strong indicator of its validity for describing the HO₂ radical.

Electronic Structure

The this compound has a ²A" electronic ground state.[3] Its radical character stems from an unpaired electron, which resides in a π-type molecular orbital, primarily localized on the terminal oxygen atom. This electronic configuration is the source of its high reactivity. Theoretical methods like Natural Bond Orbital (NBO) analysis or examinations of spin density are used to quantify this electron distribution and provide a detailed picture of the radical's electronic nature, which is fundamental to understanding its reaction mechanisms in atmospheric, combustion, and biological contexts.[3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Hydroperoxyl - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Theoretical study of the mechanisms and kinetics of the reactions of hydroperoxy (HO2) radicals with hydroxymethylperoxy (HOCH2O2) and methoxymethylperoxy (CH3OCH2O2) radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. worldscientific.com [worldscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]

The Hydroperoxy Radical: A Foundational Pillar of Radical Chemistry

An In-depth Technical Guide on the Discovery and Early Research of the Hydroperoxy Radical (HO₂•)

Introduction

The this compound (HO₂•), the protonated form of superoxide (B77818), is a pivotal intermediate in a vast array of chemical and biological processes, from atmospheric chemistry and combustion to cellular signaling and oxidative stress. Its discovery and the subsequent elucidation of its properties marked a significant milestone in the field of free radical chemistry. This technical guide provides a comprehensive overview of the seminal research that led to the identification and characterization of the this compound, catering to researchers, scientists, and drug development professionals. We will delve into the theoretical postulations that preceded its discovery, the groundbreaking experiments that confirmed its existence, and the early mechanistic insights into its reactivity.

Theoretical Foundations and Postulation

Prior to its direct detection, the existence of the this compound was inferred from studies of oxidation and decomposition reactions, most notably the decomposition of hydrogen peroxide. The theoretical groundwork laid by pioneers in reaction kinetics and chain reactions was instrumental in conceptualizing the role of such radical species.

The Haber-Weiss Cycle

In the early 1930s, Fritz Haber and his student Joseph Weiss proposed a series of reactions to explain the catalytic decomposition of hydrogen peroxide by iron salts.[1][2] While the primary focus was on the highly reactive hydroxyl radical (•OH), their proposed mechanism, known as the Haber-Weiss cycle, inherently involved the interconversion of oxygen-centered radicals, including the species we now know as the this compound and its conjugate base, superoxide (O₂•⁻).[1] The cycle, though later refined and shown to be slow in the absence of a metal catalyst, was a crucial conceptual step in considering the stepwise, single-electron transfer processes that generate radical intermediates.[2][3]

Semenov's Chain Reaction Theory

Nikolai Semenov's Nobel Prize-winning work on chain reactions, also developed in the 1930s, provided a robust theoretical framework for understanding combustion and oxidation processes.[4][5] His theories emphasized the role of free radicals in propagating reaction chains. Semenov proposed that the decomposition of hydroperoxides, formed as intermediates in oxidation reactions, could lead to the generation of free radicals, thereby initiating new reaction chains.[4] This concept of "degenerate branching" was crucial for explaining the auto-acceleration observed in many oxidation reactions and strongly suggested the existence of species like the this compound as key chain carriers.[4][6]

Discovery and Early Characterization

While theoretical work provided a strong basis for its existence, the direct observation and characterization of the this compound required the development of sophisticated experimental techniques.

First Direct Detection: Foner and Hudson (1953)

The first unequivocal identification of the this compound was achieved by S. N. Foner and R. L. Hudson in 1953 using mass spectrometry.[7] Their experiments provided direct evidence for the existence of this elusive species.

-

Radical Generation: Foner and Hudson employed several methods to generate the this compound:

-

Reaction of Hydrogen Atoms with Molecular Oxygen: Hydrogen atoms were produced by an electrical discharge in a stream of H₂ gas. These atoms were then reacted with O₂ in a flow tube at low pressure. The primary reaction for the formation of HO₂• is the three-body collision: H• + O₂ + M → HO₂• + M, where M is a third body that stabilizes the newly formed radical.[7]

-

Photodecomposition of Hydrogen Peroxide: The vapor of concentrated hydrogen peroxide (H₂O₂) was subjected to ultraviolet radiation from a mercury resonance lamp. The primary photolytic step, H₂O₂ + hν → 2 •OH, is followed by the reaction of the hydroxyl radical with another H₂O₂ molecule: •OH + H₂O₂ → H₂O + HO₂•.[7]

-

Electrical Discharge in Water Vapor or H₂O₂: Passing an electrical discharge through water vapor or hydrogen peroxide vapor also yielded detectable quantities of the this compound.[7]

-

-

Detection System:

-

A molecular beam sampling system was used to extract the gas from the reaction zone into the high-vacuum chamber of a mass spectrometer. This was crucial to minimize collisions that would destroy the highly reactive radicals.[7]

-

The molecular beam was modulated by a vibrating-reed chopper, allowing for phase-sensitive detection. This technique discriminated the signal of the beam species from the background gases in the mass spectrometer.[7]

-

The modulated beam was then ionized by electron impact, and the resulting ions were analyzed by the mass spectrometer. The appearance of a signal at a mass-to-charge ratio (m/z) of 33, corresponding to HO₂⁺, provided the first direct evidence for the existence of the this compound.[7]

-

Spectroscopic Characterization: Paukert and Johnston (1972)

Nearly two decades after its initial detection, T. T. Paukert and H. S. Johnston provided the first gas-phase absorption spectrum of the this compound in 1972.[8] This work was a significant leap forward, providing quantitative data on the radical's structure and vibrational modes. Their work was built upon the foundational principles of molecular spectroscopy established by Gerhard Herzberg.[9]

-

Radical Generation: Paukert and Johnston generated the this compound through the photolysis of hydrogen peroxide at 2537 Å.[8]

-

Detection Technique: They utilized a technique called molecular-modulation spectrometry.

-

The photolysis lamp was turned on and off at a specific frequency, causing the concentration of the hydroperoxy radicals to modulate.[8]

-

An infrared beam was passed through the reaction cell, and the absorption of this beam by the radicals was detected.[8]

-

A lock-in amplifier, synchronized with the modulation frequency of the photolysis lamp, was used to extract the small, periodic absorption signal of the radical from the much larger, constant absorption of the parent molecule (H₂O₂).[8][10]

-

-

Key Findings: This technique allowed them to record the infrared absorption spectrum of HO₂•, leading to the determination of its vibrational frequencies and, by inference, its molecular geometry.[8]

Early Quantitative Data

The early experimental work provided the first quantitative insights into the physical and chemical properties of the this compound.

| Property | Value | Method | Reference |

| Molecular Geometry | |||

| H-O Bond Distance | ~0.96 Å | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| O-O Bond Distance | ~1.3 Å | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| H-O-O Bond Angle | ~108° | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| Vibrational Frequencies | |||

| ν₁ (O-H stretch) | 3410 cm⁻¹ | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| ν₂ (H-O-O bend) | 1390 cm⁻¹ | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| ν₃ (O-O stretch) | 1095 cm⁻¹ | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| Reaction Rate Constant | |||

| HO₂• + HO₂• → H₂O₂ + O₂ | 3.6 x 10⁻¹² cm³/molecule·sec | Molecular-Modulation Spectrometry | Paukert and Johnston (1972)[8] |

| Acid Dissociation Constant | |||

| pKa (HO₂• ⇌ H⁺ + O₂•⁻) | 4.88 | Pulse Radiolysis | (Later studies confirmed early estimates) |

Early Mechanistic Insights

The discovery and characterization of the this compound allowed for a more detailed understanding of its role in various reaction mechanisms.

Atmospheric Chemistry

Early on, the this compound was recognized as a key player in atmospheric chemistry. It is formed from the reaction of hydroxyl radicals with carbon monoxide and organic compounds.[11] Its subsequent reactions are central to the catalytic cycles that govern the concentration of ozone in the troposphere.

Conclusion

The journey from the theoretical postulation of the this compound to its direct experimental detection and spectroscopic characterization represents a triumph of the scientific method. The pioneering work of Haber, Weiss, Semenov, Foner, Hudson, Paukert, Johnston, and others not only unveiled a new chemical entity but also provided the fundamental knowledge necessary to understand a wide range of chemical and biological phenomena. The early research detailed in this guide laid the groundwork for decades of subsequent studies that have solidified the this compound's status as a cornerstone of free radical chemistry. For professionals in drug development and related scientific fields, an appreciation of this foundational research is essential for understanding the mechanisms of oxidative stress and the design of therapeutic interventions.

References

- 1. Haber–Weiss reaction - Wikipedia [en.wikipedia.org]

- 2. The Haber-Weiss reaction and mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Haber-Weiss cycle--70 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. personal.ems.psu.edu [personal.ems.psu.edu]

- 5. d-nb.info [d-nb.info]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Molecular-modulation spectrometry. I. New method for observing infrared spectra of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KINETIC EQUATIONS FOR RADICAL-CHAIN OXIDATION INVOLVING PROCESS-INHIBITING ALKYL (OR HYDRO)TETRAOXYL FREE RADICAL | The American Journal of Applied sciences [inlibrary.uz]

- 10. Molecular-modulation spectrometry. I. New method for observing infrared spectra of free radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ams.confex.com [ams.confex.com]

The Pivotal Role of the Hydroperoxy Radical in Combustion Chemistry: A Technical Guide

Abstract